molecular formula C14H9Cl2NO B6095304 (6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine

(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine

Cat. No.: B6095304
M. Wt: 278.1 g/mol
InChI Key: MELLRNNILKKQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is commonly used in the treatment of schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989 for the treatment of treatment-resistant schizophrenia.

Mechanism of Action

The exact mechanism of action of (6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine is not fully understood, but it is thought to act on a variety of neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has a high affinity for dopamine D4 receptors and serotonin 5-HT2A receptors, which may contribute to its efficacy in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its therapeutic effects. It has also been shown to reduce the activity of the locus coeruleus, which may contribute to its sedative effects.

Advantages and Limitations for Lab Experiments

Clozapine has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential in the treatment of schizophrenia. However, it also has a number of limitations, including its potential for side effects and its narrow therapeutic window.

Future Directions

There are a number of future directions for research on (6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine. One area of interest is in understanding the genetic factors that may influence response to this compound. Another area of interest is in developing new drugs that target the same neurotransmitter systems as this compound but with fewer side effects. Additionally, there is ongoing research into the use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and borderline personality disorder.

Synthesis Methods

The synthesis of (6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with 2-chlorobenzo[b]thiophene in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to form the desired compound.

Scientific Research Applications

Clozapine has been extensively studied for its therapeutic potential in the treatment of schizophrenia. It has been shown to be effective in treating both positive and negative symptoms of schizophrenia, as well as reducing the risk of suicide in patients with schizophrenia.

Properties

IUPAC Name

1,3-dichlorobenzo[b][1]benzoxepin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-5-9-2-1-8-3-4-11(17)7-13(8)18-14(9)12(16)6-10/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLRNNILKKQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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